

# Cross-Laboratory Validation of a Novel Neurofilament Light Chain (NfL) Immunoassay

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This guide provides a comprehensive comparison of a novel Neurofilament Light Chain (NfL) immunoassay against established platforms, supported by data from a multi-center validation study. The objective is to present an objective analysis of the assay's performance, reliability, and cross-platform comparability for researchers, scientists, and professionals in drug development.

Neurofilament light chain (NfL), a cytoskeletal protein found in neurons, is a sensitive biomarker for neuro-axonal injury.<sup>[1][2]</sup> Its quantification in cerebrospinal fluid (CSF) and blood is increasingly utilized in the clinical management and therapeutic development for various neurological conditions, including amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).<sup>[3][4]</sup> The translation of NfL measurement from research to routine clinical use necessitates standardized, reliable, and widely accessible assays.<sup>[2][5][6]</sup> This report details the cross-laboratory performance of a new NfL assay in comparison to existing methods.

## Performance Comparison of NfL Immunoassays

A multi-center "round robin" study was conducted to evaluate the analytical performance and inter-laboratory variability of several commercial and in-house neurofilament assays.<sup>[3][5]</sup> The study involved 10 international neurochemical laboratories analyzing identical sets of CSF, serum, and plasma samples from patients with ALS and neurological controls.<sup>[3][5]</sup>

## Inter-Laboratory Coefficient of Variation (CV%)

The inter-laboratory CV% serves as a key metric for assessing the reproducibility of an assay across different laboratory settings. A lower CV% indicates higher consistency. The table below summarizes the inter-laboratory CV% for four different analytical platforms used across multiple centers.

Analytical Platform	Sample Type	Mean Inter-Laboratory CV% ( $\pm$ SD)
Simoa NfL	Serum	18.3% ( $\pm$ 4.2%)
Plasma	7.2% ( $\pm$ 3.4%)	
CSF	27.9% ( $\pm$ 6.8%)	
Euroimmun pNfH	Serum	17.6% ( $\pm$ 9.5%)
Plasma	18.5% ( $\pm$ 12.2%)	
CSF	6.5% ( $\pm$ 2.8%)	
Uman NfL	CSF	41.9% ( $\pm$ 3.4%)
BioVendor pNfH	CSF	11.5% ( $\pm$ 6.1%)

Data sourced from a multi-center study evaluating neurofilament assay reliability.[\[5\]](#)

## Head-to-Head Automated Immunoassay Comparison

In a separate head-to-head comparison, four automated NfL immunoassays were evaluated using plasma samples from individuals with various neurological conditions.[\[4\]](#) The study assessed the correlation and bias between the methods.

Assay Comparison	Correlation ( $R^2$ )	Key Findings
Quanterix Simoa® vs. Roche Elecsys®	$\geq 0.95$	Significant proportional bias observed; Roche Elecsys values were ~85% lower.
Quanterix Simoa® vs. Siemens Healthineers Atellica® IM	$\geq 0.95$	Strong correlation.
Quanterix Simoa® vs. Fujirebio Lumipulse®	$\geq 0.95$	Strong correlation.
Roche Elecsys® vs. Siemens Healthineers Atellica® IM	$\geq 0.95$	Significant proportional bias observed.
Roche Elecsys® vs. Fujirebio Lumipulse®	$\geq 0.95$	Significant proportional bias observed.
Siemens Healthineers Atellica® IM vs. Fujirebio Lumipulse®	$\geq 0.95$	Strong correlation.

Data from a head-to-head comparison of four plasma NfL immunoassays.[4] Despite strong correlations ( $R^2 \geq 0.95$ ), significant proportional bias was noted between some assays, highlighting a lack of standardization.[4]

## Experimental Protocols

The cross-laboratory validation study was designed as a "round robin" proficiency testing scheme.

### 1. Sample Collection and Distribution:

- A central laboratory collected serum, plasma (EDTA), and CSF samples from a cohort of five patients diagnosed with ALS and five individuals serving as neurological controls.[3]
- Each sample was aliquoted to ensure sufficient volume for analysis by all participating laboratories.

- Aliquots were stored at -80°C and shipped on dry ice to ten participating international laboratories.

## 2. Laboratory Analysis:

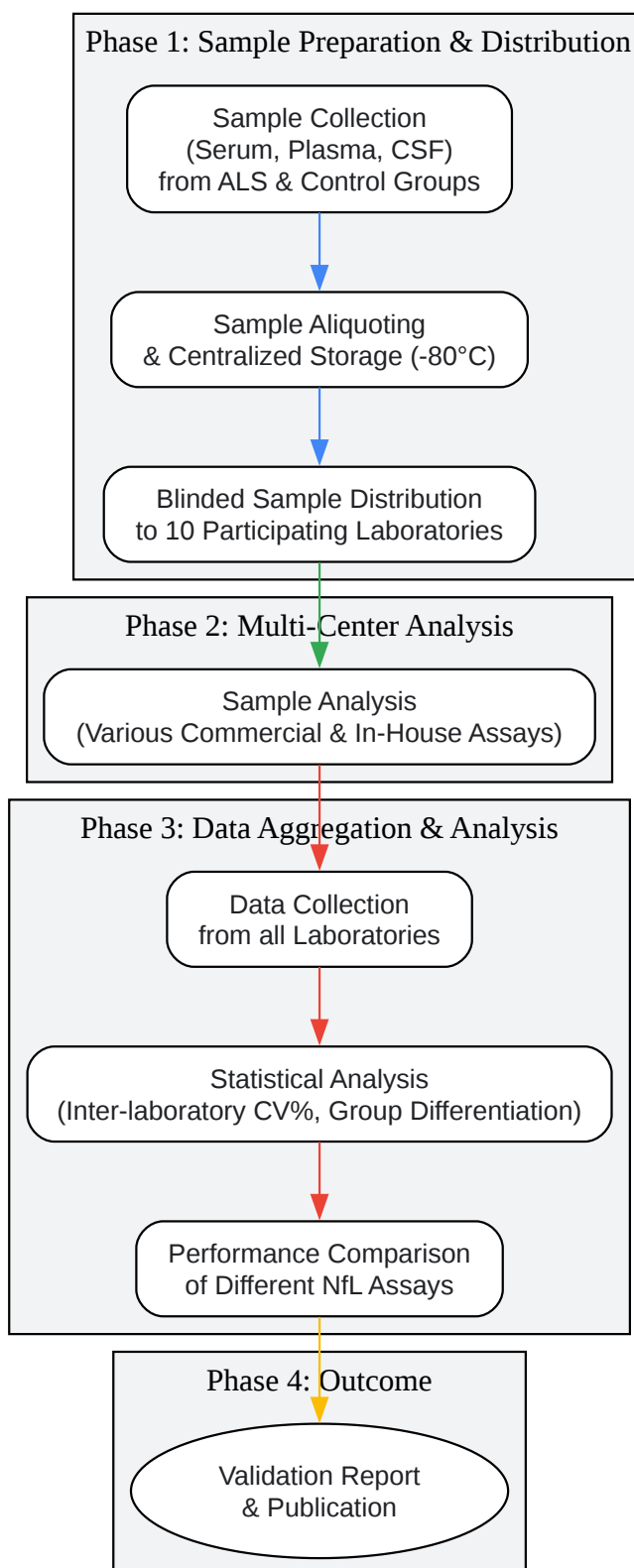
- Each participating laboratory analyzed the received samples using their in-house or commercially available neurofilament assays.
- Laboratories were instructed to follow their standard operating procedures for the respective assays.
- Data on NfL and/or phosphorylated neurofilament heavy chain (pNfH) concentrations were collected.

## 3. Data Analysis:

- The collected data was analyzed to assess the ability of each assay to differentiate between the ALS and control groups.[\[3\]](#)
- The inter-assay coefficient of variation was calculated for each analytical platform that was used across multiple laboratories to determine the level of agreement between different sites.[\[3\]](#)[\[5\]](#)

# Experimental Workflow

The following diagram illustrates the workflow of the cross-laboratory validation study.



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Cross-laboratory validation workflow.

## Conclusion

The cross-laboratory validation demonstrates that while most current neurofilament assays can reliably differentiate between patient and control groups, there is considerable variability between different platforms.[3] The inter-assay CV% ranged from 6.5% to 41.9% depending on the assay and sample type.[3][5][7][8] Head-to-head comparisons of automated platforms show strong correlations but also significant proportional biases, underscoring the need for standardization.[4] These findings are crucial for the integration of neurofilament measurements into clinical practice and multi-center clinical trials, highlighting the importance of using a single, standardized platform for longitudinal studies.

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